4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
Description
4-Butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with:
- A butyl chain at the C4 position, enhancing lipophilicity.
- A 3-methoxybenzyloxy group at C7, introducing steric bulk and electron-donating effects.
- A methyl group at C8, which may influence ring conformation and intermolecular interactions.
Coumarins are renowned for diverse biological activities, including anti-inflammatory and antimicrobial properties. The structural modifications in this compound aim to optimize pharmacokinetic properties and target specificity .
Properties
IUPAC Name |
4-butyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-4-5-8-17-13-21(23)26-22-15(2)20(11-10-19(17)22)25-14-16-7-6-9-18(12-16)24-3/h6-7,9-13H,4-5,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQHZAMKVJZOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-butyl-2H-chromen-2-one and 3-methoxybenzyl bromide.
Reaction Conditions: The key step involves the alkylation of 4-butyl-2H-chromen-2-one with 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the chromen-2-one core.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other substituents using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in DMF with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs and their substituent-driven properties are summarized below:
Key Observations:
- Reactivity : Electron-withdrawing groups (e.g., Cl in compound 7, oxo in compound 12) increase electrophilicity, whereas methoxy and benzyloxy groups (target, compound 5) stabilize via electron donation.
- Molecular Weight : Iodine substitution (compound 8) significantly increases molecular weight, which could be leveraged in radiolabeling applications .
Structural and Crystallographic Insights
- Conformational Flexibility : The 3-methoxybenzyloxy group in the target compound may adopt multiple orientations, similar to the E/Z isomerism observed in ’s benzylidene derivative.
- Crystal Packing : Analogs like the cyclopentyloxy derivative () exhibit hydrogen-bonded networks (N–H···O, O–H···O), which stabilize crystal lattices. The target’s methyl and methoxy groups may disrupt such interactions, favoring hydrophobic packing .
Biological Activity
4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, a member of the chromen-2-one family, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a butyl group, a methoxybenzyl ether, and a methyl substituent on the chromen core. The exploration of its biological activity has implications in various fields, including medicinal chemistry and pharmacology.
- IUPAC Name : 4-butyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one
- Molecular Formula : C22H24O4
- Molecular Weight : 352.4 g/mol
Antioxidant Activity
Research indicates that compounds within the chromen class exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability, which is crucial for scavenging free radicals. Studies have shown that derivatives similar to 4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can effectively reduce oxidative stress in cellular models.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. For instance, it demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
Anticancer Potential
Recent studies have focused on the anticancer properties of chromen derivatives. Preliminary data indicate that 4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one may induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could act on various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of several chromen derivatives, including 4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, demonstrating its potential as a therapeutic agent against oxidative stress-related diseases.
Study 2: Antimicrobial Activity Assessment
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a promising candidate for further development in antimicrobial therapies.
Study 3: Cancer Cell Line Studies
In a series of experiments on human breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed these findings, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound | Structure | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|---|
| Coumarin | Coumarin | Moderate | Yes | Low |
| 7-Hydroxycoumarin | 7-Hydroxycoumarin | High | Yes | Moderate |
| 4-Methylumbelliferone | 4-Methylumbelliferone | Moderate | No | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via a multi-step approach:
Chromenone core formation : Acid-catalyzed condensation of phenolic derivatives with β-ketoesters (e.g., Pechmann or Kostanecki–Robinson reactions) under controlled temperatures (60–120°C) and solvents like acetic acid or toluene .
Etherification : Introduction of the 3-methoxybenzyloxy group via nucleophilic substitution, using bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, acetone) .
- Optimization : Reaction yield and purity depend on temperature control, solvent selection (e.g., DMF for high solubility), and stoichiometric ratios. Monitoring via TLC/HPLC ensures intermediate purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- NMR spectroscopy (¹H/¹³C): Assigns proton environments and carbon frameworks (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the chromenone backbone) .
- X-ray crystallography : Resolves 3D atomic positions using SHELX software for data refinement .
Q. What analytical techniques ensure purity and quality during synthesis?
- TLC : Monitors reaction progress using silica plates and UV visualization.
- HPLC : Quantifies purity with a C18 column and gradient elution (e.g., 40–85% methanol/water) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) .
Q. What biological activities are associated with this compound, and how are they assessed?
- Mechanisms : Potential enzyme inhibition (e.g., kinases, oxidases) or receptor modulation.
- Assays :
- In vitro cytotoxicity : MTT assay for cell viability.
- Enzyme kinetics : UV-vis spectroscopy to measure activity changes .
Advanced Research Questions
Q. How can contradictions in spectroscopic or bioactivity data be resolved?
- Cross-validation : Combine NMR, IR, and HRMS to confirm structural assignments. For bioactivity, replicate assays under standardized conditions (e.g., pH, temperature) and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Impurity analysis : Use HPLC-MS to identify byproducts interfering with bioactivity .
Q. What computational methods support the study of its interactions with biological targets?
- Molecular docking : AutoDock or Schrödinger Suite predicts binding poses to enzymes (e.g., p38α MAP kinase) .
- Molecular dynamics (MD) : GROMACS simulations assess stability of ligand-target complexes over time .
Q. How are reaction conditions optimized for intermediates prone to oxidation or hygroscopicity?
- Handling hygroscopic intermediates : Use anhydrous solvents (THF, DCM), inert atmospheres (N₂/Ar), and desiccants (molecular sieves).
- Oxidation-sensitive steps : Add antioxidants (e.g., BHT) or reduce reaction temperatures .
Q. What strategies address low yields in multi-step syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
